Lipophilicity (LogP) Comparison: N-Benzyl vs. N-Unsubstituted 2,5-Dimethylpyrrole Methanamine
The calculated LogP of (1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine is 1.9, compared to 0.58 for the unsubstituted analog (2,5-dimethyl-1H-pyrrol-3-yl)methanamine. This represents a 1.32 unit increase in LogP, corresponding to a >20-fold increase in theoretical partition coefficient (P) [1]. The higher lipophilicity of the N-benzyl derivative suggests enhanced membrane permeability potential, which may be advantageous in central nervous system-targeted drug discovery programs.
| Evidence Dimension | LogP (calculated partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine (unsubstituted N-H): LogP = 0.58 |
| Quantified Difference | ΔLogP = +1.32 (approximately 21-fold increase in P) |
| Conditions | Predicted values from chemical database entries (Chem-Space, BOC Sciences) |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability and CNS penetration; the quantifiable LogP difference provides a rational basis for selecting this compound over the unsubstituted analog in permeability-sensitive assays.
- [1] Chem-Space. (n.d.). 1-(2,5-dimethyl-1H-pyrrol-3-yl)methanamine (1368589-11-0). Retrieved from https://chem-space.com/1368589-11-0 View Source
